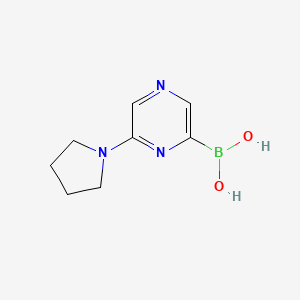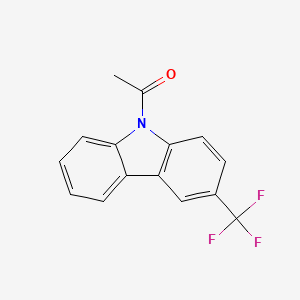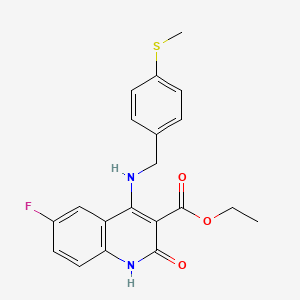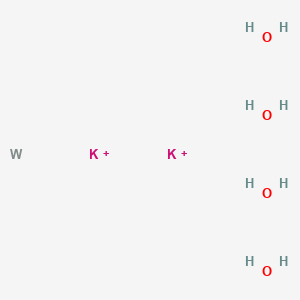
6-Chloro-1-isopropyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a chlorine atom and an isopropyl group to the indole structure can potentially enhance its biological activity and chemical stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-isopropyl-1H-indole typically involves the chlorination of 1-isopropyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the indole ring using a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-isopropyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-isopropyl-1H-indole has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The chlorine atom and isopropyl group can enhance the compound’s binding affinity to biological receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-1-isopropyl-1H-indole
- 6-Bromo-1-isopropyl-1H-indole
- 6-Chloro-1-methyl-1H-indole
Uniqueness
6-Chloro-1-isopropyl-1H-indole is unique due to the specific positioning of the chlorine atom and the isopropyl group on the indole ring. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H12ClN |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
6-chloro-1-propan-2-ylindole |
InChI |
InChI=1S/C11H12ClN/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,1-2H3 |
InChI-Schlüssel |
UQEWQAGCOWFXQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)



![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)

![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)

